molecular formula C6H13Cl2N B2928029 (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride CAS No. 67824-41-3

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B2928029
CAS No.: 67824-41-3
M. Wt: 170.08
InChI Key: JMYYNTRVGBDWDB-FYZOBXCZSA-N
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Description

(2R)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method includes the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

    Oxidation Products: N-oxides or other oxidized forms.

    Reduction Products: Methyl derivatives or other reduced forms.

Scientific Research Applications

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring with chloromethyl and methyl groups, making it interesting for medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.

Scientific Research Applications

This compound in Pharmaceutical Development
This compound is a lead compound in developing new medications targeting central nervous system disorders. The compound's structural similarity to neurotransmitters suggests potential interactions with biological targets, particularly in the central nervous system. Research indicates that it may exhibit antidepressant activity through potential modulation of serotonin and norepinephrine pathways, as well as possible analgesic properties. Interaction studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses.

Synthesis methods
Several synthesis methods have been reported for this compound:

  • pyrrolidine + chloromethyl methyl ether → (2R)-2-(chloromethyl)-1-methylpyrrolidine
  • (2R)-2-(chloromethyl)-1-methylpyrrolidine + HCl → this compound

These methods allow for the production of the compound in a laboratory setting.

Mechanism of Action

The mechanism of action of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The chloromethyl group can participate in covalent bonding with biological targets, leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

    (2R)-2-(Chloromethyl)-1-methylpiperidine: This compound is structurally similar but contains a six-membered ring instead of a five-membered ring.

    (2R)-2-(Chloromethyl)-1-methylpyrrole: This compound has a similar chloromethyl group but differs in the nitrogen-containing ring structure.

Uniqueness: (2R)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is unique due to its specific ring structure and the presence of both a chloromethyl group and a methyl group on the pyrrolidine ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloromethyl group at the second position and a methyl group at the first position. The hydrochloride salt form enhances its solubility and stability, facilitating various biological studies. Its molecular formula is C6H11ClNC_6H_{11}ClN with a molecular weight of 145.62 g/mol.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The chloromethyl group may allow for covalent bonding with biological targets, modulating enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : It shows potential in modulating serotonin and norepinephrine pathways, similar to known antidepressants.
  • Antinociceptive Effects : Preliminary studies suggest possible analgesic properties, indicating its potential use in pain management.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
1-MethylpyrrolidinePyrrolidine ringNeurotransmitter modulation
2-MethylpyrrolidinePyrrolidine ringAnalgesic properties
3-Chloropropyl-1-methylpyrrolidineChlorinated variantPotential antidepressant effects
This compoundUnique chloromethyl substitutionAntidepressant and analgesic effects

Case Studies

  • Antidepressant Potential : A study indicated that this compound could enhance serotonin levels in animal models, demonstrating antidepressant-like effects comparable to traditional SSRIs .
  • Pain Modulation : In a pain model study, the compound exhibited significant antinociceptive effects, reducing pain responses in test subjects, suggesting its potential as an analgesic agent .
  • Enzyme Interaction Studies : Interaction studies have shown that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in modulating neurochemical pathways .

Synthesis Methods

Several synthesis methods have been reported for producing this compound:

  • Synthesis Route 1 :
  • Synthesis Route 2 :

These methods facilitate the production of the compound for further biological evaluation.

Properties

IUPAC Name

(2R)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYYNTRVGBDWDB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67824-41-3
Record name (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
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